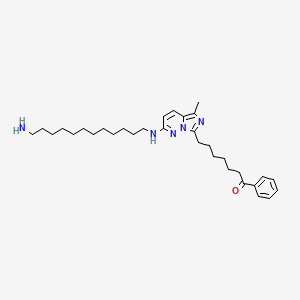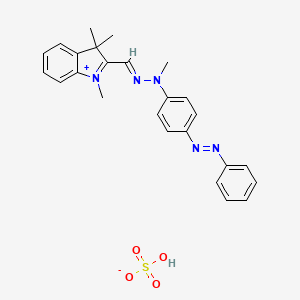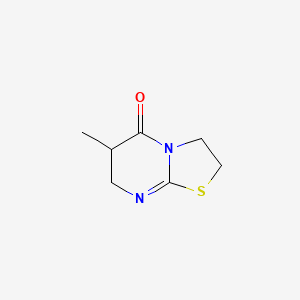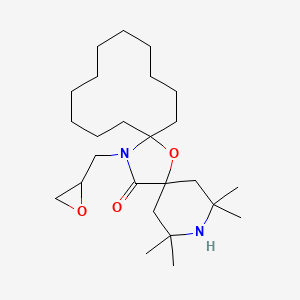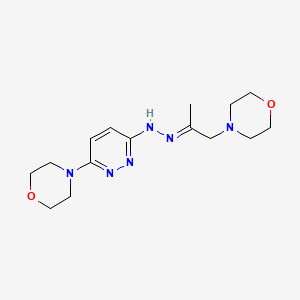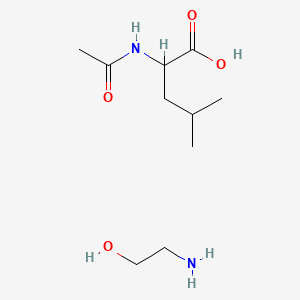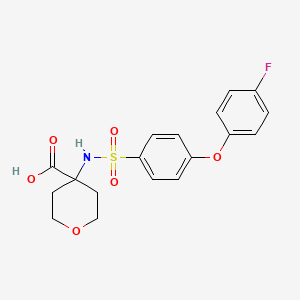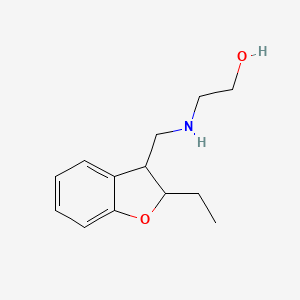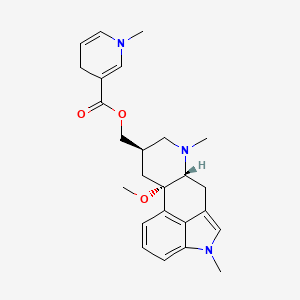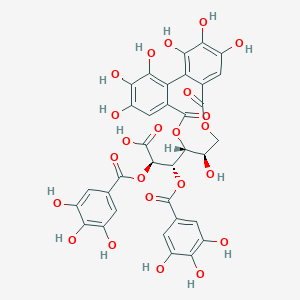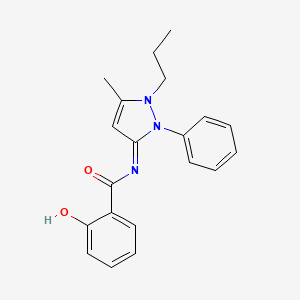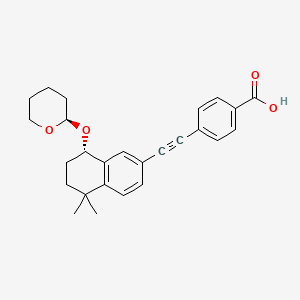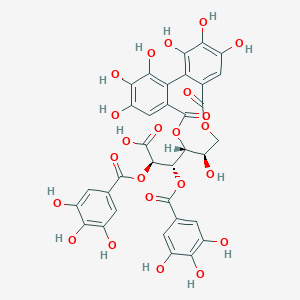
Punigluconin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Punigluconin is an ellagitannin, a type of polyphenol compound. It is found in the bark of Punica granatum (pomegranate) and Emblica officinalis (Indian gooseberry). The molecule consists of a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Punigluconin can be isolated from natural sources such as the bark of Punica granatum and Emblica officinalis. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical synthesis may provide alternative methods for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions
Punigluconin undergoes various chemical reactions, including:
Oxidation: The phenolic groups in this compound can be oxidized to form quinones.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Punigluconin has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.
Industry: It is used in the food and cosmetic industries for its antioxidant properties.
Mecanismo De Acción
Punigluconin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage. The compound also interacts with various molecular targets and pathways involved in neuroprotection and anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Punicalagin: Another ellagitannin found in pomegranate with similar antioxidant properties.
Gallic Acid: A simpler polyphenol with antioxidant and anti-inflammatory effects.
Ellagic Acid: A related compound with potential anticancer properties.
Uniqueness
Punigluconin is unique due to its specific molecular structure, which includes a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core. This structure contributes to its potent antioxidant activity and its potential therapeutic applications in neurodegenerative diseases .
Propiedades
Número CAS |
103488-38-6 |
|---|---|
Fórmula molecular |
C34H26O23 |
Peso molecular |
802.6 g/mol |
Nombre IUPAC |
(2R,3S)-3-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid |
InChI |
InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)56-28(29(30(48)49)57-32(51)9-3-14(37)22(43)15(38)4-9)27-18(41)7-54-33(52)10-5-16(39)23(44)25(46)19(10)20-11(34(53)55-27)6-17(40)24(45)26(20)47/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1 |
Clave InChI |
KZEYIYXACMUTRM-WIMKJKQSSA-N |
SMILES isomérico |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
SMILES canónico |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


